Bienvenue dans la boutique en ligne BenchChem!

(2S)-5,6,7,3',4'-Pentamethoxyflavanone

Nrf2 activation cytoprotection oxidative stress

This citrus polymethoxyflavone uniquely activates Nrf2 among its class, offering cytoprotection against arsenic and cigarette smoke extract. With IKK-targeted NF-κB inhibition, it sensitizes tumor cells to apoptosis. MCF-7 IC50 1.5 μg/mL vs MDA-MB-231 8.6 μg/mL. Low oral bioavailability (1-4%) necessitates formulation for in vivo studies. Ideal for Nrf2/NF-κB research and oncology programs.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
Cat. No. B1244093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-5,6,7,3',4'-Pentamethoxyflavanone
Synonyms(2)-5,6,7,8,4'-pentamethoxyflavanone
(2S)-5,6,7,3',4'-pentamethoxyflavanone
(2S)-5,6,7,8,4'-pentamethoxy-flavanone
2(+,-)-5,6,7,8,4'-pentamethoxyflavanone
2-5,6,7,8,4'-pentamethoxyflavanone
5,6,7,8,4'-PMF
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC
InChIInChI=1S/C20H22O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-8,10,14H,9H2,1-5H3/t14-/m0/s1
InChIKeyHFKPIRGXRKMHJS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-5,6,7,3',4'-Pentamethoxyflavanone: A Citrus-Derived Polymethoxyflavanone for Oncology, Inflammation and Metabolic Research


(2S)-5,6,7,3',4'-Pentamethoxyflavanone (PMF, CAS 104193-93-3, C20H22O7) is a 7-O-methylated flavanone isolated from Citrus japonica and Citrus kinokuni . As a citrus polymethoxyflavone (PMF), it is structurally distinct from common polyhydroxyflavonoids, featuring five methoxy substitutions that confer enhanced lipophilicity (XlogP ≈ 2.80) and membrane permeability [1]. The compound has demonstrated three mechanistically distinct therapeutic axes: (i) Nrf2 activation for cytoprotection against oxidative insults, (ii) NF-κB pathway suppression via IKK inhibition for anti-inflammatory and anticancer effects, and (iii) PCSK9 mRNA downregulation with cardiovascular implications [2].

Why (2S)-5,6,7,3',4'-Pentamethoxyflavanone Cannot Be Substituted by Nobiletin, Tangeretin, or Hesperetin Without Loss of Experimental Fidelity


Citrus polymethoxyflavones exhibit pronounced structure-activity divergence despite their shared biosynthetic origin. The position and number of methoxy groups govern not only potency but also mechanistic target engagement: (i) PMF uniquely activates Nrf2 among citrus PMFs with documented protection against arsenic and cigarette smoke extract cytotoxicity [1]; (ii) while nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) and tangeretin (5,6,7,8,4'-pentamethoxyflavone) share anti-inflammatory profiles, their differential methoxylation patterns produce distinct cellular pathway modulation and tissue distribution [2]; (iii) hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) retains hydroxyl groups and exhibits entirely different solubility, metabolic stability, and target specificity due to glycosylation-dependent bioavailability. Furthermore, oral bioavailability of methoxyflavones is consistently low (1–4%) across the class, rendering in vitro potency data non-translatable without formulation consideration [3].

Quantitative Differentiation Evidence for (2S)-5,6,7,3',4'-Pentamethoxyflavanone in Selection Decisions


Superior Nrf2-Mediated Cytoprotection Against Oxidative Insults: A Differentiating Axis Absent in Nobiletin and Tangeretin

PMF was identified via high-throughput screening as a novel Nrf2 activator among citrus polymethoxyflavones. In mechanistic studies using lung epithelial cells, PMF activated Nrf2 and its downstream genes NQO1 and γ-GCS, enhanced Nrf2 stabilization by inhibiting Nrf2 ubiquitination, and conferred Nrf2-dependent protection against sodium arsenite- and cigarette smoke extract-induced cytotoxicity [1]. This Nrf2-activation axis is not a reported primary mechanism for nobiletin or tangeretin in head-to-head comparative studies, where those compounds predominantly operate through anti-inflammatory cytokine modulation (TNF-α, IL-6 suppression) rather than direct Nrf2-mediated cytoprotection [2].

Nrf2 activation cytoprotection oxidative stress lung epithelial protection

Quantitative Anti-Proliferative Activity in Breast Cancer Cells: Cell Line Selectivity Profile

PMF demonstrated differential anti-proliferative activity across breast cell lines after 72-hour treatment, with IC50 values of 1.5 μg/mL in MCF-7 (cancer), 1.9 μg/mL in MCF-10A (non-tumorigenic epithelial), and 8.6 μg/mL in MDA-MB-231 (triple-negative metastatic) cells [1]. The compound induced apoptosis in MCF-7 cells through regulation of the BCL-2 protein family via the intrinsic pathway [1]. While nobiletin and tangeretin also exhibit anti-proliferative effects in prostate cancer models (PC-3, DU145), their activity profiles differ by cell type and methoxylation pattern, with tangeretin showing considerable anti-proliferative effects and synergistic enhancement of mitoxantrone cytotoxicity via PTEN/AKT pathway activation [2].

breast cancer anti-proliferative MCF-7 apoptosis BCL-2 family

PCSK9 mRNA Downregulation: A Metabolic Axis with Differentiated Potency Among Flavanones

In a direct comparative study using HepG2 cells, PMF (compound 7) inhibited PCSK9 mRNA expression with an IC50 of 31.7 μM, positioning it with moderate potency among structurally related flavanones isolated from Chromolaena odorata [1]. The closely related analog 5,6,7,4′-tetramethoxyflavanone (compound 6) showed superior potency with an IC50 of 21.4 μM, a 1.48-fold improvement [1]. Other isolates demonstrated varying activities: acacetin (IC50 15.0 μM), uridine (IC50 13.7 μM), and the stilbene dimer (+)-8b-epi-ampelopsin A (IC50 20.6 μM) [1].

PCSK9 LDL receptor cardiovascular HepG2 cholesterol metabolism

Pharmacokinetic Limitations Define Experimental Design Constraints: Class-Wide Low Oral Bioavailability

In a rat pharmacokinetic study of Kaempferia parviflora extract containing PMF (3,5,7,3′,4′-pentamethoxyflavone), 5,7-dimethoxyflavone (DMF), and 5,7,4′-trimethoxyflavone (TMF), all three methoxyflavones exhibited uniformly low oral bioavailability ranging from 1% to 4% [1]. Following oral administration of 250 mg/kg KP extract, plasma concentrations peaked at 0.55–0.88 μg/mL within 1–2 hours, with elimination half-lives of 3–6 hours [1]. The highest tissue concentrations were detected in liver, followed by kidney, with detectable distribution also in lung, testes, and brain [1]. After absorption and metabolism, parent compounds were primarily eliminated via urine as demethylated, sulfated, and glucuronidated metabolites, with PMF showing 0.79% dose recovery in urine and 1.06% in feces as parent compound [1].

pharmacokinetics bioavailability tissue distribution in vivo dosing ADME

NF-κB Pathway Inhibition via IKK Targeting: A Mechanistic Distinction from General Anti-Inflammatory PMFs

PMF suppresses NF-κB activation through direct inhibition of the IκB kinase (IKK) complex, leading to downregulation of NF-κB-regulated gene products that promote tumor cell survival, proliferation, invasion, and angiogenesis [1]. This IKK-targeting mechanism distinguishes PMF from broader anti-inflammatory PMFs that primarily suppress cytokine production (TNF-α, IL-6, NO) without documented IKK engagement [2]. Functionally, PMF sensitizes tumor cells to apoptosis induced by cytokines and chemotherapeutic agents—an effect not uniformly reported for nobiletin or tangeretin in comparable systems [1].

NF-κB IKK apoptosis sensitization angiogenesis cytokine sensitization

(2S)-5,6,7,3',4'-Pentamethoxyflavanone: Evidence-Based Research Applications and Procurement-Relevant Scenarios


Respiratory Toxicology and COPD Research: Nrf2-Mediated Cytoprotection Against Environmental Oxidants

PMF is uniquely suited for studies investigating Nrf2-mediated defense against arsenic toxicity and cigarette smoke-induced oxidative damage in lung epithelial models. As demonstrated in Section 3, PMF activates Nrf2 and its downstream genes NQO1 and γ-GCS, enhances Nrf2 stabilization by inhibiting ubiquitination, and confers Nrf2-dependent cytoprotection [1]. This phenotype is not a primary reported mechanism for nobiletin or tangeretin, which operate predominantly through cytokine suppression (TNF-α, IL-6) [2]. Researchers modeling environmental toxicant exposure or COPD pathophysiology should prioritize PMF when Nrf2 pathway activation is a required experimental variable.

Breast Cancer Apoptosis Research: Intrinsic Pathway Activation with Characterized Cell Line Selectivity

PMF is appropriate for breast cancer programs requiring a compound with quantified differential sensitivity across cell lines. The compound exhibits IC50 values of 1.5 μg/mL in MCF-7, 1.9 μg/mL in MCF-10A, and 8.6 μg/mL in MDA-MB-231 cells, representing a 5.7-fold potency difference between MCF-7 and triple-negative MDA-MB-231 cells [1]. PMF induces apoptosis through regulation of the BCL-2 protein family via the intrinsic pathway [1]. For studies where MCF-7 selectivity is a key variable, PMF provides a defined sensitivity profile; for triple-negative breast cancer models, alternative compounds with greater potency in MDA-MB-231 cells should be considered.

NF-κB Pathway and Apoptosis Sensitization Studies: IKK-Targeting Mechanism

PMF is indicated for oncology research focused on NF-κB pathway inhibition via IKK complex targeting. As established in Section 3, PMF suppresses NF-κB activation through direct IKK inhibition, leading to downregulation of survival, proliferative, and angiogenic gene products, and sensitizes tumor cells to apoptosis by cytokines and chemotherapeutic agents [1]. This IKK-targeting mechanism distinguishes PMF from nobiletin and tangeretin, whose primary anti-inflammatory effects are mediated through cytokine suppression (TNF-α, IL-6) without documented IKK engagement [2]. Researchers investigating NF-κB as a therapeutic target or apoptosis sensitization strategies should select PMF for its specific IKK-inhibitory phenotype.

In Vivo Studies Requiring Bioavailability Enhancement Formulation

All methoxyflavones in this class, including PMF, exhibit oral bioavailability of only 1–4% in rats, with plasma Cmax of 0.55–0.88 μg/mL and elimination half-lives of 3–6 hours [1]. Procurement for in vivo studies must be accompanied by formulation strategies (nanoemulsions, lipid-based delivery systems, or cyclodextrin complexation) or parenteral administration. Without bioavailability enhancement, oral dosing will yield negligible systemic exposure regardless of which citrus PMF is selected. Tissue distribution data indicate highest accumulation in liver, followed by kidney, with detectable levels in lung, testes, and brain—information that should guide tissue-specific experimental design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-5,6,7,3',4'-Pentamethoxyflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.